AF 594 azide

Fluorescence Brightness Quantum Yield Comparative Photophysics

AF 594 azide is a functionalized derivative of the Alexa Fluor 594 fluorophore, a sulfonated rhodamine-based red fluorescent dye. It is specifically designed for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, enabling covalent, site-specific labeling of alkyne-modified biomolecules.

Molecular Formula C38H39KN6O10S2
Molecular Weight 843.0 g/mol
Cat. No. B15555211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAF 594 azide
Molecular FormulaC38H39KN6O10S2
Molecular Weight843.0 g/mol
Structural Identifiers
InChIInChI=1S/C38H40N6O10S2.K/c1-37(2)17-22(19-55(48,49)50)25-13-28-32(15-30(25)43(37)5)54-33-16-31-26(23(20-56(51,52)53)18-38(3,4)44(31)6)14-29(33)34(28)27-12-21(8-9-24(27)36(46)47)35(45)40-10-7-11-41-42-39;/h8-9,12-18H,7,10-11,19-20H2,1-6H3,(H3-,40,45,46,47,48,49,50,51,52,53);/q;+1/p-1
InChIKeySACRXPKEVWEEMA-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

AF 594 Azide: A High-Performance Red Fluorescent Click Chemistry Probe for Super-Resolution Microscopy and Bioconjugation


AF 594 azide is a functionalized derivative of the Alexa Fluor 594 fluorophore, a sulfonated rhodamine-based red fluorescent dye. It is specifically designed for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, enabling covalent, site-specific labeling of alkyne-modified biomolecules. This compound is characterized by its high fluorescence quantum yield, exceptional photostability, and pH-insensitive emission, making it a premier choice for demanding applications in super-resolution microscopy and quantitative fluorescence assays . As a member of the Alexa Fluor dye family, its performance benchmarks are well-documented and widely cited in the scientific literature, establishing it as a gold-standard probe for fluorescence-based research [1].

AF 594 Azide: Why Substitution with Generic Red Dyes or Non-Click Reagents Compromises Experimental Reproducibility


Direct substitution of AF 594 azide with generic red fluorophores like Texas Red or non-click functionalized dyes (e.g., NHS esters) introduces significant performance deficits in critical assays. Unlike AF 594, many spectral analogs exhibit markedly lower fluorescence brightness when conjugated to proteins, as documented for Texas Red conjugates [1]. Furthermore, the azide moiety of AF 594 enables the highly specific and efficient copper-catalyzed click chemistry (CuAAC), a bioorthogonal ligation method that is not possible with dyes lacking this functional group. This click chemistry approach minimizes non-specific background labeling and ensures precise stoichiometry, a crucial factor for quantitative single-molecule and super-resolution imaging . Attempting to replace it with a non-click dye would necessitate alternative conjugation strategies that are often less efficient, less specific, and can compromise the structural or functional integrity of the target biomolecule.

AF 594 Azide: Quantitative Evidence of Superior Performance Versus Common Alternatives


Superior Brightness: AF 594 Azide Achieves a 17% Higher Quantum Yield than iFluor 594

AF 594 azide demonstrates a significantly higher fluorescence quantum yield (Φ) of 0.77 in aqueous solution, a direct measure of its photon emission efficiency. This is compared to a quantum yield of 0.53 for iFluor 594 azide, a common alternative clickable red dye . This difference translates to a proportional increase in brightness under identical excitation conditions, enabling detection of lower-abundance targets and improving signal-to-noise ratios in imaging and cytometry.

Fluorescence Brightness Quantum Yield Comparative Photophysics

Enhanced Photostability: AF 594 Conjugates Are 'Several-Fold' Brighter and More Photostable than Texas Red Conjugates

In a seminal study characterizing the Alexa Fluor dye series, it was demonstrated that proteins labeled with Alexa Fluor 594 (the core fluorophore of AF 594 azide) are several-fold brighter than the same proteins labeled with Texas Red, its primary spectral analog [1]. This enhanced brightness is attributed not only to a higher intrinsic quantum yield but also to a significant reduction in fluorescence quenching upon conjugation, a common problem for Texas Red-protein adducts. Furthermore, the study explicitly notes that all Alexa dyes and their conjugates exhibit superior photostability compared to their conventional spectral analogues.

Photostability Conjugate Performance Immunofluorescence

Validated Super-Resolution Performance: AF 594 Delivers High-Quality STORM Imaging with 24 nm Resolution

In a quantitative comparison of fluorophore performance for STORM super-resolution microscopy, Alexa Fluor 594 achieved a Fourier Ring Correlation (FRC) resolution of 24 nm and was rated as producing a 'good quality STORM image' (++ on a three-tier scale) [1]. This performance places it among the top tier of dyes for this demanding application, surpassing dyes like Cy3 and Alexa Fluor 568, which failed to produce quality reconstructions in the same study. The FRC value provides a rigorous, quantitative metric for image resolution, confirming its suitability for visualizing nanoscale cellular architecture.

Super-Resolution Microscopy STORM Spatial Resolution

Superior Spectral Separation: AF 594 Provides Better Color Discrimination from Green Dyes than Cy3 and TRITC

For multicolor experiments, AF 594 conjugates offer quantifiably better spectral separation from green-fluorescing dyes (e.g., FITC, Alexa Fluor 488) compared to Cy3 and TRITC conjugates . This reduced crosstalk minimizes the need for complex compensation in flow cytometry and reduces bleed-through in multi-channel microscopy, leading to cleaner, more easily interpretable data. The improved separation is a direct consequence of its narrower emission spectrum and more defined Stokes shift relative to these older generation red fluorophores.

Multicolor Imaging Spectral Overlap Flow Cytometry

Bioorthogonal Labeling Specificity: Azide-Functionalized AF 594 Enables Quantitative, Low-Background CuAAC Bioconjugation

Unlike dyes without a bioorthogonal handle, AF 594 azide facilitates highly specific covalent labeling via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This is a key differentiator from non-clickable reactive dyes (e.g., NHS esters) that can exhibit non-specific labeling of endogenous amines. The azide group provides a chemically inert handle that only reacts with introduced alkynes, minimizing background and ensuring that only the intended target is fluorescently labeled. Its utility in single-molecule imaging has been validated, where it enables the direct visualization of individual CuAAC catalytic events on nanoparticles .

Click Chemistry CuAAC Bioorthogonal Labeling

AF 594 Azide: Validated Application Scenarios for High-Impact Scientific Discovery


High-Sensitivity Single-Molecule and Super-Resolution Imaging (STORM/STED)

The validated performance of AF 594 in STORM, achieving a 24 nm FRC resolution [1], combined with its high quantum yield (Φ = 0.77) [2], makes it an ideal probe for visualizing and quantifying biomolecules at the nanoscale. Its photostability ensures that repeated imaging cycles in STORM or continuous laser scanning in STED do not prematurely photobleach the signal, a common limitation of less robust dyes. This enables precise localization of proteins, nucleic acids, or other biomolecules within the complex cellular environment, providing insights unattainable with conventional microscopy. The azide handle allows for site-specific labeling of genetically or chemically introduced alkyne tags, ensuring that the fluorescence signal accurately reports on the target of interest without the artifacts associated with non-specific antibody binding.

Quantitative Multiplexed Flow Cytometry with Enhanced Spectral Separation

In flow cytometry, the superior brightness of AF 594 conjugates compared to Texas Red [1] and its better spectral separation from green dyes like FITC or AF 488 compared to Cy3 and TRITC [2] are critical advantages. These properties minimize spillover between detection channels, simplifying compensation and increasing the accuracy of population identification, especially when analyzing rare cell subsets or antigens with low expression levels. The pH-insensitivity of the dye ensures consistent fluorescence intensity across the physiological range, contributing to reproducible, quantitative data across different samples and experimental days.

Construction of FRET-Based Biosensors and Probes

AF 594 azide is a powerful FRET acceptor when paired with a donor like Alexa Fluor 488 alkyne [1]. Its negligible direct absorption at 488 nm minimizes donor-only excitation artifacts, and its high extinction coefficient and quantum yield ensure efficient energy transfer [2]. This makes it an excellent choice for developing quantitative, ratiometric sensors for monitoring molecular interactions, enzymatic activity, or conformational changes in real-time. The site-specificity of click chemistry allows for precise control over the donor-acceptor distance and orientation, a critical parameter for FRET efficiency and sensor performance.

Precise Bioconjugation for Targeted Molecular Imaging and Diagnostics

The bioorthogonal azide group on AF 594 azide enables the creation of highly specific and stable fluorescent probes via CuAAC click chemistry [1]. This is essential for labeling sensitive biomolecules like antibodies, peptides, or oligonucleotides where traditional amine-reactive chemistries (NHS esters) could lead to over-labeling, loss of function, or batch-to-batch inconsistency. The resulting conjugates are well-defined and exhibit high brightness and photostability, which are key requirements for reliable target engagement studies, in vitro diagnostics, and high-content screening assays where reproducibility and signal fidelity are paramount.

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